Cas no 75415-02-0 (2-Propen-1-one,3-(dimethylamino)-1-(2-nitrophenyl)-, (Z)- (9CI))

2-Propen-1-one,3-(dimethylamino)-1-(2-nitrophenyl)-, (Z)- (9CI) structure
75415-02-0 structure
Product Name:2-Propen-1-one,3-(dimethylamino)-1-(2-nitrophenyl)-, (Z)- (9CI)
CAS No:75415-02-0
MF:C11H12N2O3
MW:220.224582672119
CID:581653
PubChem ID:6300879
Update Time:2025-04-19

2-Propen-1-one,3-(dimethylamino)-1-(2-nitrophenyl)-, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(dimethylamino)-1-(2-nitrophenyl)-, (Z)- (9CI)
    • 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one
    • NSC-158569
    • SCHEMBL4464211
    • MFCD00086507
    • CS-0255776
    • (2e)-3-(dimethylamino)-1-(2-nitrophenyl) prop-2-en-1-one
    • (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one
    • AKOS013016616
    • AS-8587
    • (2E)-3-(DIMETHYLAMINO)-1-(2-NITROPHENYL)PROP-2-EN-1-ONE
    • 87488-61-7
    • NSC158569
    • (E)-3-Dimethylamino-1-(2-nitro-phenyl)-propenone
    • 75415-02-0
    • 153813-81-1
    • Inchi: 1S/C11H12N2O3/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13(15)16/h3-8H,1-2H3/b8-7+
    • InChI Key: JZQFFGQCBWYGLB-BQYQJAHWSA-N
    • SMILES: O=C(/C=C/N(C)C)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 220.08500
  • Monoisotopic Mass: 220.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • PSA: 66.13000
  • LogP: 2.37600
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